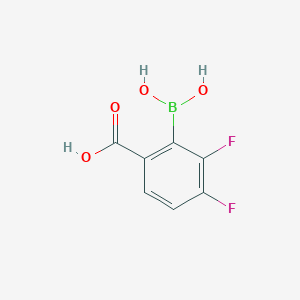

6-Carboxy-2,3-difluorophenylboronic acid

Beschreibung

General Overview of Organoboron Compounds in Contemporary Chemical Science

Organoboron compounds, characterized by a carbon-boron bond, have become indispensable tools in modern organic synthesis. numberanalytics.comnumberanalytics.com Their utility stems from the unique electronic nature of the boron atom and its ability to participate in a wide array of chemical transformations.

The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis of a boronic acid. wikipedia.orgnih.gov However, it was the pioneering work of Herbert C. Brown in the mid-20th century on hydroboration, for which he was awarded the Nobel Prize in Chemistry in 1979, that truly unlocked the synthetic potential of organoboranes. numberanalytics.com A pivotal moment in the evolution of boronic acid chemistry was the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s. nih.gov This palladium-catalyzed reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide, has become one of the most powerful and widely used methods for constructing complex organic molecules. numberanalytics.comacs.org

Arylboronic acids, with the general formula ArB(OH)₂, are prized for their stability, low toxicity, and broad functional group tolerance. nih.gov Their versatility is rooted in several key reactive modes:

Suzuki-Miyaura Cross-Coupling: As mentioned, this is the cornerstone of their application, enabling the formation of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and advanced materials. nih.gov

Formation of Boronate Esters: Boronic acids readily and reversibly react with diols to form cyclic boronate esters. rsc.org This dynamic covalent chemistry is exploited in sensing applications, particularly for saccharides, and in the development of self-healing materials. rsc.org

Oxidative Reactions: Arylboronic acids can be oxidized to phenols, a transformation that is useful in organic synthesis and has been harnessed in the design of stimuli-responsive materials that degrade in the presence of reactive oxygen species (ROS). rsc.orgrsc.org

The reactivity of arylboronic acids is intricately linked to the electronic and steric nature of the substituents on the aromatic ring.

The Distinctive Influence of Fluorine Substitution on Arylboronic Acid Reactivity and Properties

The incorporation of fluorine atoms into an arylboronic acid molecule dramatically influences its properties due to fluorine's high electronegativity and relatively small size. researchgate.netnih.gov These changes are primarily attributed to electronic and steric effects.

Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect has a profound impact on the acidity of the boronic acid group. nih.gov

The acidity of boronic acids is primarily a function of their Lewis acidity—the ability of the boron atom to accept a pair of electrons. nih.gov The boron atom in a boronic acid is sp² hybridized and has a vacant p-orbital, making it electrophilic. nih.gov The introduction of electron-withdrawing fluorine atoms on the aryl ring increases the electrophilicity of the boron center, thereby enhancing its Lewis acidity. nih.govrsc.org This increased acidity is crucial for applications such as the binding of diols at physiological pH. nih.gov

The pKa of a boronic acid, which reflects the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form, is also influenced by fluorine substitution. rsc.org Generally, fluorination leads to a decrease in the pKa, making the boronic acid more acidic. nih.gov

| Compound | pKa |

|---|---|

| Phenylboronic acid | 8.86 |

| 4-Fluorophenylboronic acid | 8.77 |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 |

Data sourced from reference nih.gov

While fluorine has a relatively small van der Waals radius, its placement on the aryl ring, particularly in ortho positions, can introduce steric hindrance. This steric bulk can influence the conformation of the molecule and the accessibility of the boronic acid group. acs.org For instance, bulky ortho substituents can sterically inhibit the formation of the tetrahedral boronate ion. nih.gov

The conformational preferences of arylboronic acids, which involve the rotation of the hydroxyl groups, can also be affected by fluorine substitution. mdpi.com Intramolecular hydrogen bonding between an ortho-fluorine and a hydroxyl group of the boronic acid can lock the conformation and enhance the acidity of the compound. nih.gov

Positioning 6-Carboxy-2,3-difluorophenylboronic Acid within the Landscape of Advanced Fluorinated Building Blocks

6-Carboxy-2,3-difluorophenylboronic acid is a sophisticated building block that combines several key features, making it a valuable tool in organic synthesis. chemenu.com

Multiple Fluorine Substituents: The presence of two fluorine atoms significantly enhances the electron-withdrawing nature of the aromatic ring, leading to increased Lewis acidity of the boronic acid moiety.

Carboxylic Acid Functionality: The carboxylic acid group provides an additional site for chemical modification, allowing for the construction of more complex molecules through reactions such as amidation or esterification.

Defined Regiochemistry: The specific placement of the fluoro and carboxy substituents provides a well-defined platform for creating highly functionalized and structurally precise molecules.

These attributes position 6-carboxy-2,3-difluorophenylboronic acid as an advanced building block for the synthesis of novel pharmaceuticals, agrochemicals, and materials where precise control over electronic properties and molecular architecture is paramount. youtube.comalfa-chemistry.com Its utility in Suzuki-Miyaura cross-coupling reactions allows for the introduction of a difluorinated, carboxylated phenyl ring into a target molecule, a motif of growing interest in drug discovery. nih.gov

Synthetic Routes to 6-Carboxy-2,3-difluorophenylboronic Acid and Its Analogs

The construction of this highly functionalized molecule can be approached through several strategic pathways. These routes often involve the initial synthesis of a difluorinated aromatic precursor, followed by the introduction of the carboxyl and boronic acid moieties.

The regiochemical outcome of reactions on fluorinated aromatic rings is a critical aspect of the synthesis. The fluorine atoms exert strong electronic and steric effects, directing incoming electrophiles or metalating agents to specific positions. Ortho-lithiation, directed by the carboxylate group, is a powerful strategy. For instance, treatment of a difluorobenzoic acid with a strong lithium amide base can selectively deprotonate the position ortho to the carboxyl group, allowing for the subsequent introduction of a boryl group. researchgate.net The inherent acidity of C-H bonds ortho to fluorine substituents can also be exploited for regioselective metalation. researchgate.net

By treating 4-halobenzoic acids with organolithium reagents like s-BuLi or t-BuLi, regioselective metalation can be achieved, which can then be functionalized. researchgate.net For example, 2,4-dihalogenobenzoic acids undergo hydrogen/metal exchange at the position flanked by both halogen substituents, demonstrating the directing effects of halogens in these systems. researchgate.net

The introduction of the boronic acid group is a key step, and several advanced methods have been developed to achieve this transformation efficiently and under mild conditions.

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylboronic esters. nih.govupenn.edu This method typically involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govsemanticscholar.org The choice of ligand for the palladium catalyst is crucial for achieving high efficiency. organic-chemistry.org

The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the diboron reagent, and reductive elimination to yield the arylboronate ester and regenerate the catalyst. libretexts.org This method is highly versatile and tolerates a wide range of functional groups. nih.govupenn.edu For the synthesis of 6-Carboxy-2,3-difluorophenylboronic acid, a suitable precursor would be a halogenated 2,3-difluorobenzoic acid, which could undergo Miyaura borylation to install the boronic acid moiety.

Table 1: Key Features of Miyaura Borylation

| Feature | Description |

|---|---|

| Reactants | Aryl/vinyl halides or triflates, Diboron reagent (e.g., B₂pin₂) |

| Catalyst | Palladium(0) complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) |

| Base | Weak bases like potassium acetate (B1210297) (KOAc) or potassium carbonate (K₂CO₃) |

| Advantages | Mild reaction conditions, High functional group tolerance, Readily available reagents |

| Mechanism | Oxidative Addition -> Transmetalation -> Reductive Elimination |

Direct C-H borylation has emerged as a more atom-economical alternative to traditional cross-coupling methods, as it circumvents the need for pre-functionalized aryl halides. illinois.edu Iridium-catalyzed C-H borylation is particularly effective for the functionalization of arenes. illinois.eduescholarship.orgnih.gov These reactions are typically directed by steric effects, with the borylation occurring at the least hindered C-H bond. nih.gov

Table 2: Comparison of Borylation Techniques

| Technique | Precursor Required | Key Advantage | Common Catalyst |

|---|---|---|---|

| Miyaura Borylation | Aryl Halide/Triflate | High functional group tolerance, well-established | Palladium |

| Direct C-H Borylation | Unactivated Arene | Atom economy, fewer synthetic steps | Iridium, Rhodium |

The synthesis of the target molecule is critically dependent on the availability of suitable precursors. Various isomers of difluorophenylboronic acid and difluorobenzoic acid are commercially available or can be synthesized through established methods.

For example, 2,4-difluorophenylboronic acid can be synthesized by reacting 2,4-difluorophenylmagnesium bromide with trimethyl borate (B1201080) at low temperatures, followed by acidic workup. chemicalbook.com The synthesis of various difluorobenzoic acids, such as 2,3-difluorobenzoic acid, 2,5-difluorobenzoic acid, and 2,6-difluorobenzoic acid, is also well-documented. nih.govnih.govnih.govsigmaaldrich.com These compounds can serve as starting materials for subsequent functionalization to introduce the remaining carboxyl or boryl groups. A plausible precursor for the target compound is 2,3-difluorobenzoic acid, which would require regioselective borylation at the C6 position. nih.gov

Advanced Borylation Techniques for Boronic Acid Formation

Approaches for Derivatization and Scaffold Expansion

Once synthesized, 6-Carboxy-2,3-difluorophenylboronic acid serves as a versatile scaffold for further chemical modification. Both the carboxylic acid and the boronic acid moieties can be selectively transformed to generate a diverse library of compounds.

The carboxylic acid group can be converted into a wide range of functional groups, such as esters, amides, or acyl hydrazides, using standard coupling reagents like EDAC or by converting it to an acid chloride. thermofisher.com This allows for the attachment of various molecular fragments to tailor the compound's properties.

The boronic acid group is most notably used in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. organic-chemistry.orglibretexts.org By reacting 6-Carboxy-2,3-difluorophenylboronic acid with various aryl or heteroaryl halides, complex biaryl structures can be constructed. acs.orgmdpi.com This reaction is fundamental in drug discovery and materials science for building molecular complexity. The boronic acid can also form reversible covalent bonds with diols, a property exploited in the design of sensors and self-healing materials.

Introduction of Diverse Functionalities via the Carboxyl Group

The carboxyl group in 6-carboxy-2,3-difluorophenylboronic acid serves as a versatile handle for the introduction of a wide array of functionalities, most notably through the formation of amide bonds. Amide coupling reactions are fundamental in organic synthesis, particularly in the construction of biologically active molecules.

The direct amidation of a carboxylic acid with an amine is often challenging and requires the activation of the carboxyl group. Common coupling reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often in the presence of additives such as N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (B26582) (HOBt). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.

Alternatively, boron-based catalysts, including boric acid and various arylboronic acids, have been shown to effectively catalyze the direct amidation of carboxylic acids. orgsyn.org These reactions typically proceed under dehydrating conditions at elevated temperatures. A study on the amidation of carboxyphenylboronic acids demonstrated a convenient one-step synthesis of amides under mild conditions without the need for coupling reagents or additional catalysts. researchgate.net This suggests that the boronic acid moiety within the molecule might participate in or influence the amidation reaction.

The general scheme for the amidation of 6-carboxy-2,3-difluorophenylboronic acid is presented below:

Scheme 1: General Amidation of 6-Carboxy-2,3-difluorophenylboronic acid

In this reaction, R' can be a wide variety of alkyl or aryl groups.

Synthetic Challenges Associated with Fluorinated Arylboronic Acids

The synthesis and manipulation of fluorinated arylboronic acids, such as 6-carboxy-2,3-difluorophenylboronic acid, are accompanied by specific challenges that need to be carefully managed to ensure successful outcomes.

Considerations for Protodeboronation Prevention During Synthesis

Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a common and often problematic side reaction in the synthesis and application of arylboronic acids. This process is particularly facile for arylboronic acids bearing electron-withdrawing groups, such as the fluorine atoms and the carboxyl group present in the target molecule. The presence of ortho-substituents can also influence the rate of protodeboronation. acs.org

The mechanism of protodeboronation can be complex and is highly dependent on the reaction conditions, particularly the pH. Both acid- and base-catalyzed pathways are known. rsc.orgnih.gov In acidic media, the reaction is thought to proceed via an electrophilic ipso-protonation of the aromatic ring. rsc.org Under basic conditions, the formation of the more electron-rich boronate species ([ArB(OH)3]⁻) can increase the susceptibility of the aryl group to protonolysis. nih.gov

Several strategies can be employed to minimize protodeboronation:

Control of pH: Maintaining a suitable pH throughout the reaction and work-up is crucial.

Use of Boronate Esters: As mentioned earlier, converting the boronic acid to a boronate ester, such as a pinacol (B44631) ester, can significantly increase its stability towards protodeboronation under many conditions.

Anhydrous Conditions: Performing reactions under anhydrous conditions can suppress protodeboronation, as water is often the proton source.

Careful Choice of Catalysts and Reagents: The choice of catalyst and other reagents in cross-coupling reactions can influence the rate of protodeboronation.

A study on the acid-promoted metal-free protodeboronation of arylboronic acids showed that an arylboronic acid with an ortho-carbomethoxy group was directly hydrolyzed to the corresponding benzoic acid, highlighting the lability of such systems. rsc.org

Chemoselectivity in Multifunctional Systems Bearing Boronic and Carboxyl Groups

The presence of multiple reactive sites in 6-carboxy-2,3-difluorophenylboronic acid necessitates a high degree of chemoselectivity in its reactions. For instance, in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, the boronic acid is the intended reactive partner. However, the carboxylic acid group can potentially interfere by coordinating to the metal center or by acting as a leaving group under certain conditions.

Achieving chemoselective reactions often involves a careful selection of reaction conditions (catalyst, ligand, base, and solvent) to favor the desired transformation while suppressing unwanted side reactions. For example, in a Suzuki-Miyaura coupling, the choice of base is critical. While a base is necessary for the transmetalation step, strongly basic conditions can promote protodeboronation.

The interplay between the boronic acid and carboxylic acid functionalities can also be exploited to achieve novel reactivity. The development of orthogonal protection strategies is key to selectively transforming one functional group while the other remains intact, allowing for the stepwise and controlled construction of complex molecules.

Table of Compounds

| Compound Name |

| 6-Carboxy-2,3-difluorophenylboronic acid |

| Pinacol |

| Ethylene (B1197577) glycol |

| Neopentyl glycol |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) |

| N-Hydroxysuccinimide (HOSu) |

| 1-Hydroxybenzotriazole (HOBt) |

| Boric acid |

| Methyl benzoate |

| Benzoic acid |

Eigenschaften

IUPAC Name |

2-borono-3,4-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O4/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2,13-14H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTUBAZQYZDBRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)F)C(=O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Synthetic Transformations

Synthetic Challenges Associated with Fluorinated Arylboronic Acids

The synthesis and handling of fluorinated arylboronic acids like 6-carboxy-2,3-difluorophenylboronic acid are not without their difficulties, which must be carefully addressed to ensure successful chemical transformations.

Considerations for Protodeboronation Prevention During Synthesis

A significant challenge in the chemistry of arylboronic acids is protodeboronation, the cleavage of the carbon-boron bond and its substitution with a carbon-hydrogen bond. This side reaction is particularly prevalent in arylboronic acids that contain electron-withdrawing groups, such as the fluorine atoms and the carboxyl group in the title compound. The presence of substituents in the ortho position can also affect the rate of protodeboronation. acs.org

The mechanism of protodeboronation is influenced by reaction conditions, especially pH, with both acid- and base-catalyzed pathways being well-documented. rsc.orgnih.gov To mitigate protodeboronation, several strategies can be employed:

pH Control: Careful maintenance of the reaction pH is critical.

Use of Boronate Esters: Protection of the boronic acid as a boronate ester can significantly enhance its stability.

Anhydrous Conditions: Conducting reactions in the absence of water can prevent this side reaction.

Judicious Choice of Reagents: The selection of catalysts and other reagents can influence the extent of protodeboronation.

A study on the protodeboronation of arylboronic acids revealed that a derivative with an ortho-carbomethoxy group readily underwent hydrolysis to the corresponding benzoic acid, underscoring the lability of such systems. rsc.org

Chemoselectivity in Multifunctional Systems Bearing Boronic and Carboxyl Groups

The multiple reactive sites in 6-carboxy-2,3-difluorophenylboronic acid demand a high degree of chemoselectivity in its reactions. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, the boronic acid is the intended reactive site. However, the carboxylic acid group could potentially interfere with the reaction.

Achieving chemoselectivity hinges on the careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent. For example, the base used in a Suzuki-Miyaura coupling is crucial; while necessary for the reaction to proceed, strongly basic conditions can also promote protodeboronation. The strategic use of orthogonal protecting groups is essential for the selective transformation of one functional group in the presence of the other, enabling the controlled and stepwise synthesis of more complex molecules.

Mechanistic Investigations and Reactivity Profiles

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of fluorine and carboxyl moieties significantly influences the behavior of 6-Carboxy-2,3-difluorophenylboronic acid in transition metal-catalyzed reactions, particularly those mediated by palladium. These reactions are fundamental for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Substrate Scope, Efficiency, and Catalytic Systems for Fluorinated Arylboronic Acids

The Suzuki-Miyaura coupling stands as one of the most powerful methods for forming carbon-carbon bonds. However, the use of electron-deficient arylboronic acids, such as polyfluorinated derivatives, presents unique challenges, including slow reaction rates and competing protodeboronation. acs.org The strong electron-withdrawing nature of the fluorine atoms in 6-Carboxy-2,3-difluorophenylboronic acid deactivates the aryl ring, making the transmetalation step in the catalytic cycle more difficult.

Research has shown that while boronic acids like 2,3- and 2,4-difluorophenylboronic acid could be coupled under elevated temperatures, highly fluorinated substrates often failed to react efficiently under traditional conditions. acs.org A significant breakthrough came with the development of palladium precatalysts that can generate the active monoligated Pd(0) species at low temperatures. acs.org This strategy is crucial as it allows the coupling reaction to proceed before the unstable fluorinated boronic acid has a chance to decompose. acs.org Using such advanced precatalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) enables the successful coupling of a wide range of polyfluorophenylboronic acids with various (hetero)aryl chlorides, bromides, and triflates in excellent yields and with short reaction times. acs.org

The efficiency of these catalytic systems is highlighted by their broad substrate scope. They tolerate a variety of functional groups on both coupling partners, a hallmark of the Suzuki-Miyaura reaction. nih.gov For fluorinated systems, the choice of base and solvent is also critical to minimize side reactions like protodeboronation, a process to which electron-deficient boronic acids are particularly susceptible. nih.gov The use of potassium trifluoroborate salts instead of boronic acids can sometimes mitigate this issue, as they exhibit greater stability. nih.gov

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ / SPhos Precatalyst | SPhos | K₃PO₄ | Toluene/H₂O | RT - 40 | High | acs.org |

| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | n-Butanol | 100 | Good to Excellent | nih.gov |

| PdCl₂(dppf) | dppf | CsF | THF | 80 | Moderate | cdnsciencepub.com |

| Ligand-free PdCl₂ (ultrasonic) | None | Na₂CO₃ | DMF/H₂O | 50 | 95 | acs.org |

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Fluorinated Arylboronic Acids.

Mechanistic Elucidation of Transmetalation in the Presence of Fluorine and Carboxyl Groups

Transmetalation, the transfer of the organic group from boron to the palladium center, is the rate-determining step in many Suzuki-Miyaura catalytic cycles. rsc.org This step is profoundly influenced by the electronic nature of the boronic acid and the reaction conditions. For 6-Carboxy-2,3-difluorophenylboronic acid, both the fluoro and carboxyl substituents play crucial roles.

The electron-withdrawing fluorine atoms decrease the nucleophilicity of the aryl group, which can slow down its transfer to the electropositive palladium(II) center. nih.gov However, fluoride (B91410) ions, often used as a base (e.g., CsF), can have a complex and multifaceted role. researchgate.net One key mechanistic pathway involves the formation of a palladium-fluorido complex, such as trans-[ArPdF(L)₂]. This species can react with the neutral boronic acid in a highly efficient transmetalation step. nih.govresearchgate.net Low-temperature NMR studies have identified ionic intermediates like [ArPd(L)₂]⁺[Ar'B(F)(pin)]⁻ as highly reactive species in the transmetalation of fluorinated arylboronates. nih.gov Concurrently, fluoride can also form unreactive tetracoordinate boronate species, [ArBF₃]⁻, which can sequester the boronic acid and inhibit the reaction. researchgate.net

The carboxyl group adds another layer of complexity. It can be deprotonated by the base used in the reaction. The resulting carboxylate can potentially interact with the palladium center or influence the aggregation state of the boronic acid in solution. While direct coordination to the palladium during the main catalytic cycle is less commonly invoked, the acidity of the carboxyl group necessitates careful selection of the base to ensure activation of the boronic acid without causing undesirable side reactions. DFT studies suggest that the transmetalation can proceed via two main pathways: reaction of an organopalladium halide with an activated boronate ([Ar'B(OH)₃]⁻) or reaction of an organopalladium hydroxide (B78521) complex ([ArPd(OH)(L)₂]) with the neutral boronic acid. acs.org For electron-deficient systems, the pathway involving the palladium hydroxide is often kinetically favored. acs.org

Palladium-Catalyzed C-C, C-N, and C-O Bond Formations

Beyond the C-C bond formation of the Suzuki-Miyaura reaction, palladium catalysis is extensively used for creating carbon-heteroatom bonds, such as in the Buchwald-Hartwig amination (C-N) and etherification (C-O). mit.edubeilstein-journals.org These reactions typically couple an aryl halide or triflate with an amine or an alcohol.

While 6-Carboxy-2,3-difluorophenylboronic acid is the nucleophilic partner in Suzuki couplings, its corresponding aryl halide derivative, such as 1-bromo-6-carboxy-2,3-difluorobenzene, would serve as the electrophilic partner in C-N and C-O bond formations. The principles governing the reactivity of the fluorinated ring remain the same. The electron-deficient nature of the aromatic ring makes the aryl halide an excellent electrophile for oxidative addition to the Pd(0) catalyst, which is the first step in these catalytic cycles. mit.edu

Modern catalyst systems, often employing bulky, electron-rich phosphine ligands like Xantphos or biarylphosphines, are highly effective for these transformations. mit.edubeilstein-journals.org These ligands promote the crucial reductive elimination step that forms the final C-N or C-O bond and regenerates the Pd(0) catalyst. researchgate.net The reactions are compatible with a wide range of functional groups, although the presence of the acidic carboxylic proton would require the use of a sufficient amount of base to deprotonate both the nucleophile (amine/alcohol) and the substrate. beilstein-journals.org

| Bond Type | Reaction Name | Typical Catalyst/Ligand | Key Features for Fluorinated Substrates | Reference |

| C-C | Suzuki-Miyaura Coupling | Pd(0) / Biarylphosphines | Requires activated precatalysts for low-temp reaction. | acs.org |

| C-N | Buchwald-Hartwig Amination | Pd(0) / Xantphos, Biarylphosphines | Electron-deficient aryl halide is highly reactive to oxidative addition. | mit.edubeilstein-journals.org |

| C-O | Buchwald-Hartwig Etherification | Pd(0) / Biarylphosphines | Challenging transformation; requires specialized, bulky ligands. | mit.edu |

Table 2: Overview of Palladium-Catalyzed Bond Formations Relevant to the 6-Carboxy-2,3-difluorophenyl Framework.

Boronic Acid Catalysis (BAC) Utilizing 6-Carboxy-2,3-difluorophenylboronic Acid Frameworks

In addition to their role as reagents in metal-catalyzed reactions, boronic acids can themselves act as powerful Lewis acid organocatalysts. This field, known as Boronic Acid Catalysis (BAC), leverages the ability of the boron atom to reversibly form covalent bonds with hydroxyl groups. umanitoba.ca The 6-Carboxy-2,3-difluorophenylboronic acid framework is exceptionally well-suited for this role due to its high Lewis acidity, which is significantly enhanced by the electron-withdrawing fluoro substituents. nih.gov

Electrophilic Activation of Hydroxyl and Carboxylic Acid Derivatives

Highly electron-deficient arylboronic acids, particularly those that are heavily fluorinated, are potent catalysts for the electrophilic activation of alcohols and carboxylic acids. nih.govbath.ac.uk The catalytic cycle typically involves the condensation of the boronic acid with a hydroxyl group of the substrate (e.g., an alcohol) to form a boronate ester. This process polarizes the C-O bond, activating the alcohol as an electrophile and facilitating its departure as a leaving group. This activation can lead to the formation of a carbocation intermediate, which can then be trapped by a nucleophile in reactions like dehydrative Friedel-Crafts alkylations. bath.ac.uk

Similarly, carboxylic acids can be activated by forming a mixed acyloxyboronic anhydride. This intermediate is a much more reactive acylating agent than the free carboxylic acid, enabling reactions like amidation under mild conditions. nih.gov The enhanced Lewis acidity of the 6-carboxy-2,3-difluoro framework makes it a superior catalyst for these transformations compared to less electron-deficient arylboronic acids.

Nucleophilic Activation and Substrate Diversification

Boronic acid catalysis is not limited to electrophilic activation. In a different catalytic mode, boronic acids can activate substrates as nucleophiles. This is particularly relevant for the functionalization of diols and other polyols. nih.gov In this process, the boronic acid reacts with a diol to form a cyclic boronate ester. In the presence of a Lewis base, this can form an anionic, tetracoordinate "ate" complex. nih.gov The formation of this adduct increases the electron density on the oxygen atoms, enhancing their nucleophilicity and allowing for selective functionalization at one of the hydroxyl positions.

Recent studies have also demonstrated that boronic acids, when activated by fluoride, can serve as effective surrogates for the hydroxide ion. semanticscholar.org The formation of a fluoroborate "ate" complex generates a species that can deliver a hydroxyl group nucleophilically. semanticscholar.org This novel reactivity expands the scope of boronic acid catalysis, allowing for unique transformations such as the ring-opening of cyclic sulfides. The 6-Carboxy-2,3-difluorophenylboronic acid framework, with its inherent acidity and potential for modification, represents a promising platform for developing new catalysts that can operate through these diverse activation modes, leading to novel and efficient synthetic methodologies.

Non-Catalytic Reactions and Functional Group Transformations

The Petasis Boron-Mannich (PBM) reaction is a versatile multicomponent reaction that couples a boronic acid, an amine, and a carbonyl compound to generate highly functionalized amines, including α-amino acids. organic-chemistry.orgnih.govwikipedia.org The reaction is prized for its operational simplicity and tolerance of a wide range of functional groups. wikipedia.org

The scope of the PBM reaction extends to various boronic acids, including alkenyl, aryl, and heteroaryl derivatives. organic-chemistry.org However, the electronic nature of the boronic acid can significantly impact reactivity. While electron-rich arylboronic acids are typically effective, electron-poor variants can be less reactive and may require elevated temperatures, such as microwave irradiation, to achieve good conversion. organic-chemistry.orgresearchgate.net

Given the structure of 6-Carboxy-2,3-difluorophenylboronic acid, which features three strongly electron-withdrawing substituents (two fluorine atoms and a carboxylic acid), its participation in the Petasis reaction would be expected to be challenging under standard room temperature conditions. The reduced nucleophilicity of the aryl group would likely slow the key irreversible carbon-carbon bond-forming step. organic-chemistry.org Consequently, its application in PBM reactions would likely be limited, requiring forcing conditions which could lead to competing side reactions like protodeboronation.

Table 1: Expected Reactivity of Substituted Phenylboronic Acids in the Petasis Reaction

| Boronic Acid Substituent | Electronic Nature | Expected Reactivity | Typical Conditions |

|---|---|---|---|

| 4-Methoxyphenyl | Electron-donating | High | Room Temperature |

| Phenyl | Neutral | Moderate | Room Temperature |

| 4-Chlorophenyl | Electron-withdrawing | Low to Moderate | Elevated Temperature |

| 6-Carboxy-2,3-difluorophenyl | Strongly Electron-withdrawing | Very Low | Forcing Conditions (e.g., MW) |

Beyond the Petasis reaction, boronic acids are valuable partners in a variety of other multicomponent reactions (MCRs), which are prized for their efficiency and ability to rapidly build molecular complexity. nih.gov These reactions often leverage the Lewis acidic nature of the boron center or the nucleophilic character of the organic substituent.

For example, boronic acids can participate in one-pot, three-component syntheses to create complex heterocyclic structures and fluorescent dyes. rsc.orgnih.gov In these reactions, the boronic acid often engages in a condensation sequence with other components, such as salicylaldehydes and hydrazones, to form stable boron-containing heterocycles. rsc.org The specific utility of 6-Carboxy-2,3-difluorophenylboronic acid in these pathways has not been extensively documented. However, its structural features could be exploited in novel MCRs. The ortho-carboxy group, in particular, could act as an internal nucleophile or directing group, potentially enabling unique reaction pathways that are inaccessible to simpler phenylboronic acids.

Reversible Covalent Binding Interactions

A defining characteristic of boronic acids is their ability to form reversible covalent bonds with compounds containing diol functionalities. This interaction is central to their application in chemical sensing, self-assembling materials, and drug delivery systems. nih.govnih.gov

6-Carboxy-2,3-difluorophenylboronic acid is expected to react with 1,2- and 1,3-diols to form cyclic boronate esters. nih.govnih.gov This condensation reaction is reversible and occurs in aqueous media, typically forming five- or six-membered rings. nih.govwiley-vch.de The stability of the resulting boronate ester is influenced by several factors, including the pH of the solution, the structure and pKa of the diol, and the Lewis acidity of the boronic acid itself. nih.gov The electron-withdrawing nature of the two fluorine atoms and the carboxyl group on the phenyl ring of 6-Carboxy-2,3-difluorophenylboronic acid increases the Lewis acidity of the boron center, which generally favors ester formation. wiley-vch.de This interaction is not limited to simple diols and extends to polyols, such as saccharides (e.g., glucose, fructose) and glycoproteins, which are prevalent on cell surfaces. nih.gov

The general reaction for boronate ester formation is depicted below:

In aqueous solution, boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate form, which is generated by the addition of a hydroxide ion. aablocks.com

R-B(OH)₂ + H₂O ⇌ R-B(OH)₃⁻ + H⁺

While both species can react with diols, kinetic studies have established that the tetrahedral hydroxyboronate anion is significantly more reactive, by a factor of at least 10⁴, than the neutral trigonal boronic acid. wiley-vch.de Consequently, ester formation is generally more favorable at pH values near or above the pKa of the boronic acid, where the concentration of the boronate form is higher. aablocks.comresearchgate.net Upon complexation with a diol, the acidity of the boron center increases, leading to a decrease in the pKa of the boronic acid-diol adduct. wiley-vch.de

To create a universal model for this binding event in aqueous solution (pH 5-11), the concept of a conditional formation constant (K') has been proposed. researchgate.net This constant accounts for all uncomplexed boronic acid species (B') and uncomplexed diol species (L') reacting to form the boronic acid diol complex (BL'). researchgate.net

B' + L' ⇌ BL'

This approach provides a more accurate representation of binding affinity across different pH levels than a simple binding constant. The stability of the formed ester is also dictated by the relative stability of the resulting trigonal ester versus the tetrahedral hydroxo complex, often expressed as Ktrig and Ktet. rsc.orgunison.mx The ratio of these constants can be influenced by electronic effects from substituents on the phenyl ring and the acidity of the diol, which can be more significant than the release of ring strain typically associated with the transition from a trigonal to a tetrahedral state. rsc.orgunison.mx

The table below presents representative pKa values and formation constants for various phenylboronic acids with Alizarin Red S (ARS), a common reporter diol, illustrating the influence of electronic substituents on these properties.

| Boronic Acid Derivative | pKa | Formation Constant (KARS) M⁻¹ |

| Phenylboronic acid | 8.8 | 2,200 |

| 4-Methoxyphenylboronic acid | 9.1 | 1,600 |

| 4-Chlorophenylboronic acid | 8.2 | 4,200 |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 6.8 | 15,000 |

This table compiles representative data to illustrate electronic trends. Data sourced from multiple studies on structure-reactivity relationships of boronic acids.

Spectroscopic Characterization and Computational Chemistry Studies

Advanced Spectroscopic Methods for Structural and Conformational Analysis

The structural and conformational properties of 6-Carboxy-2,3-difluorophenylboronic acid are investigated using a suite of spectroscopic techniques. These methods, complemented by computational analysis, offer detailed insights into the molecule's chemical environment, vibrational modes, and electronic transitions. Due to the limited availability of direct experimental data for 6-Carboxy-2,3-difluorophenylboronic acid, this analysis incorporates data from the closely related analog, 2,3-difluorophenylboronic acid, to provide a comprehensive characterization. The presence of the carboxyl group at the 6-position is expected to introduce distinct spectral features and modulate the electronic properties of the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 6-Carboxy-2,3-difluorophenylboronic acid, ¹H, ¹³C, and ¹⁹F NMR each provide unique information about the atomic connectivity and electronic environment.

The NMR spectra of phenylboronic acids are sensitive to the nature and position of substituents on the aromatic ring. In a study of the analog 2,3-difluorophenylboronic acid, ¹H and ¹³C NMR spectra were recorded in a DMSO-d₆ solution. nih.gov The introduction of a carboxyl group at the 6-position of this parent structure would further influence the chemical shifts of the remaining aromatic protons and carbons due to its electron-withdrawing nature.

¹H NMR: The proton spectrum of 2,3-difluorophenylboronic acid shows complex multiplets for the aromatic protons. nih.gov For 6-Carboxy-2,3-difluorophenylboronic acid, one would expect to see two aromatic protons, likely appearing as doublets or multiplets, in addition to a characteristic downfield signal for the carboxylic acid proton, which is typically broad and found above 10 ppm. The B(OH)₂ protons also appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms directly bonded to the fluorine atoms exhibit large one-bond C-F coupling constants. The boronic acid and carboxylic acid groups also influence the chemical shifts of the ipso-carbons to which they are attached. nih.gov The gauge-invariant atomic orbital (GIAO) method is often used in computational chemistry to predict NMR chemical shifts, showing good agreement with experimental values for related compounds. nih.govnih.gov

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. The two fluorine atoms in 6-Carboxy-2,3-difluorophenylboronic acid would give rise to distinct signals, with their chemical shifts being highly sensitive to the electronic environment and molecular conformation.

Table 1: Experimental and Calculated NMR Chemical Shifts (δ, ppm) for the Analog 2,3-Difluorophenylboronic Acid Data sourced from a study conducted in DMSO-d₆. nih.gov

| Atom | Experimental ¹³C | Calculated ¹³C | Experimental ¹H | Calculated ¹H |

| C1 | 129.02 | 125.66 | - | - |

| C2 | 152.01 | 153.94 | - | - |

| C3 | 148.98 | 150.84 | - | - |

| C4 | 125.88 | 127.32 | 7.32 | 7.62 |

| C5 | 126.97 | 127.76 | 7.42 | 7.55 |

| C6 | 122.99 | 122.93 | 7.51 | 7.69 |

| OH | - | - | 8.24 | 6.75 |

Application of ¹⁹F NMR in Diol Sensing and Molecular Recognition Studies

Fluorinated phenylboronic acids are widely employed as receptors for diol-containing molecules, such as sugars and catechols, with ¹⁹F NMR serving as an effective reporting tool. nih.govnih.gov The principle lies in the reversible covalent interaction between the boronic acid moiety and the cis-diol of an analyte to form a cyclic boronate ester. This binding event alters the electronic environment around the fluorine nuclei, resulting in a measurable change in the ¹⁹F NMR chemical shift. rsc.org

This technique offers several advantages:

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive for NMR detection.

Discriminatory Power: An array of different fluorinated boronic acid receptors can be used to generate a unique "fingerprint" or "barcode" of chemical shift changes for various diols, allowing for their discrimination without the need for complex statistical analysis. nih.govresearchgate.net

Robustness: The ¹⁹F NMR response can be robust across a range of pH values, which is particularly advantageous for applications in biological fluids like urine. nih.govresearchgate.net

For 6-Carboxy-2,3-difluorophenylboronic acid, the presence of two fluorine atoms would provide two distinct reporting signals. Upon binding to a diol like glucose or fructose, new signals corresponding to the boronate ester would appear in the ¹⁹F NMR spectrum, allowing for the detection and quantification of the analyte. nih.gov

The NMR spectra of phenylboronic acids, particularly those containing hydrogen-bonding groups like carboxyl and boronic acids, can exhibit significant solvent dependency. anadolu.edu.tr Studies on 4-carboxyphenylboronic acid have shown that its structural preferences and aggregation state are highly influenced by the solvent. anadolu.edu.tr

In protic or hydrogen-bond-accepting solvents like DMSO, methanol, or water, the chemical shifts of the -OH protons of the boronic acid and carboxylic acid groups can change significantly due to intermolecular hydrogen bonding with solvent molecules. rsc.org This can also affect the conformation of the B(OH)₂ group relative to the phenyl ring, leading to subtle changes in the chemical shifts of the aromatic protons and carbons. The solubility and potential for dimerization or oligomerization through hydrogen bonding are also heavily influenced by the solvent environment. anadolu.edu.tr

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Vibrations and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides detailed information about the molecular vibrations and functional groups within a molecule. mdpi.com These techniques are complementary and are powerful tools for identifying hydrogen bonding interactions. horiba.com

For 6-Carboxy-2,3-difluorophenylboronic acid, the spectra would be complex, with contributions from the phenyl ring, the two fluorine atoms, the boronic acid group, and the carboxylic acid group. A combined experimental and theoretical study on 2,3-difluorophenylboronic acid provides a basis for assigning the observed vibrational modes. nih.gov

Key expected vibrational modes for 6-Carboxy-2,3-difluorophenylboronic acid would include:

O-H Stretching: Broad bands in the FT-IR spectrum, typically in the 3500-2500 cm⁻¹ region, corresponding to the O-H stretching of the boronic acid and carboxylic acid groups, often broadened due to extensive hydrogen bonding.

C=O Stretching: A strong, characteristic absorption in the FT-IR spectrum around 1700 cm⁻¹ for the carboxylic acid carbonyl group.

B-O Stretching: Vibrations associated with the B-O bonds, typically found in the 1300-1400 cm⁻¹ region.

C-F Stretching: Strong absorptions in the FT-IR spectrum, usually in the 1100-1300 cm⁻¹ range.

Aromatic C-H and C=C Stretching: Bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. nih.gov

Computational methods, such as Density Functional Theory (DFT), are used to calculate theoretical vibrational spectra, which aids in the assignment of experimental bands. nih.govnih.gov

Table 2: Selected Experimental Vibrational Frequencies (cm⁻¹) for the Analog 2,3-Difluorophenylboronic Acid Data sourced from a combined FT-IR and FT-Raman study. nih.gov

| Assignment | FT-IR Frequency | FT-Raman Frequency |

| O-H Stretch | 3236 | 3237 |

| Aromatic C-H Stretch | 3082, 3037 | 3088, 3038 |

| Aromatic C=C Stretch | 1618, 1585, 1475 | 1619, 1586 |

| B-O-H In-plane Bend | 1435 | 1436 |

| B-O Stretch | 1361 | 1362 |

| C-F Stretch | 1285, 1255 | 1286, 1254 |

| B(OH)₂ Twist | 660 | 661 |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like 6-Carboxy-2,3-difluorophenylboronic acid, the absorption bands typically arise from π → π* transitions within the phenyl ring. The positions and intensities of these bands are influenced by the substituents attached to the ring.

A study on 2,3-difluorophenylboronic acid recorded its UV-Vis absorption spectra in both water and ethanol, showing absorption maxima around 275-280 nm. nih.gov The introduction of a carboxyl group would be expected to cause a slight shift in the absorption wavelength (a batochromic or hypsochromic shift) depending on its interaction with the π-system of the ring and the solvent. academie-sciences.fr The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are often calculated using time-dependent DFT (TD-DFT) to help interpret the experimental spectra. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can deduce atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions that define the crystal lattice. wikipedia.orgnih.gov

While a specific crystal structure for 6-Carboxy-2,3-difluorophenylboronic acid is not publicly available, analysis of closely related compounds, such as 2,4-difluorophenylboronic acid and 4-carboxyphenylboronic acid, provides significant insight into the expected solid-state features. acs.orgiucr.org For instance, the crystal structure of 2,4-difluorophenylboronic acid reveals a largely planar molecular structure, suggesting electronic delocalization between the boronic acid group and the aromatic ring. iucr.org

A key feature of phenylboronic acids in the solid state is their propensity to form extensive hydrogen-bonding networks. acs.orgresearchgate.net Typically, the boronic acid moieties form inversion dimers through strong O—H···O hydrogen bonds, creating characteristic R²₂(8) motifs. iucr.org The presence of a carboxylic acid group, as in 6-carboxy-2,3-difluorophenylboronic acid, introduces additional possibilities for hydrogen bonding. Crystal structures of 4-carboxyphenylboronic acid show complex networks involving both homomeric interactions (COOH···COOH and B(OH)₂···B(OH)₂) and heteromeric interactions (COOH···B(OH)₂). acs.orgacs.org The fluorine atoms can also act as weak hydrogen bond acceptors, further influencing the crystal packing. iucr.org

Based on these related structures, a crystallographic study of 6-carboxy-2,3-difluorophenylboronic acid would be expected to yield detailed data on its crystal system, space group, and unit cell dimensions, providing a definitive map of its solid-state conformation and intermolecular assembly.

Table 1: Representative Crystallographic Data for a Related Phenylboronic Acid Derivative (2,4-Difluorophenylboronic acid)

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅BF₂O₂ |

| Molecular Weight | 157.91 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.7617 (11) |

| b (Å) | 12.347 (4) |

| c (Å) | 14.620 (4) |

| β (°) | 95.450 (5) |

| Volume (ų) | 676.0 (3) |

Data sourced from a study on 2,4-difluorophenylboronic acid, presented here as a representative example. iucr.org

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular properties, reactivity, and dynamics that can be difficult to probe in the lab.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is widely used to study phenylboronic acid derivatives. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict the ground-state geometry of 6-carboxy-2,3-difluorophenylboronic acid. These calculations help identify the most stable conformer by considering the rotational orientations of the boronic acid and carboxylic acid groups.

Furthermore, DFT is instrumental in elucidating the electronic structure of the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. Analysis of the molecular electrostatic potential (MEP) map reveals the electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic and nucleophilic attack. DFT can also be used to simulate vibrational spectra (FT-IR and Raman) and NMR chemical shifts, which show good agreement with experimental results for similar molecules. For studying reaction pathways, DFT is used to locate transition state structures and calculate activation energies, providing a detailed map of reaction mechanisms.

Table 2: Typical Parameters Calculated Using DFT for Phenylboronic Acids

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles of the most stable conformer. |

| HOMO/LUMO Energies | Determines electronic properties, ionization potential, electron affinity, and the HOMO-LUMO gap, which relates to chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to identify reactive sites for electrophilic and nucleophilic attacks. |

| Vibrational Frequencies | Simulates IR and Raman spectra to aid in the assignment of experimental spectral bands. |

| NMR Chemical Shifts | Predicts ¹H and ¹³C NMR spectra, aiding in structural confirmation. |

Beyond DFT, other computational methods offer different levels of theory for specific applications. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from first principles without empirical parameters. While computationally more demanding than DFT, they can provide highly accurate energetic and spectroscopic predictions, serving as benchmarks for other methods.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. This makes them significantly faster and suitable for studying very large molecular systems or for high-throughput screening, although with some trade-off in accuracy. These methods are valuable for initial conformational searches and for predicting trends in properties across a series of related molecules before undertaking more rigorous DFT or ab initio calculations.

To understand how 6-carboxy-2,3-difluorophenylboronic acid interacts with other molecules, including biological targets, molecular dynamics (MD) and docking simulations are employed.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). For a compound like 6-carboxy-2,3-difluorophenylboronic acid, docking could be used to predict its binding mode and affinity within the active site of an enzyme. The boronic acid moiety is known to form reversible covalent bonds with serine residues in enzyme active sites, a feature that can be modeled in advanced docking protocols. For example, studies on similar compounds have used docking to explore anti-inflammatory potential by modeling interactions with proteins like MBNL1.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. An MD simulation of 6-carboxy-2,3-difluorophenylboronic acid in a solvent (like water) or within a complex environment (like a lipid bilayer) can reveal its conformational flexibility, solvation properties, and how it forms and breaks hydrogen bonds. These simulations are crucial for understanding the thermodynamic and kinetic aspects of intermolecular recognition and for assessing the stability of ligand-receptor complexes predicted by docking.

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining how isotopic substitution affects the rate of a chemical reaction. researchgate.netresearchgate.net Phenylboronic acids are key reagents in reactions like the Suzuki-Miyaura cross-coupling. iucr.org Computational chemistry plays a vital role in interpreting experimental KIEs.

By calculating the vibrational frequencies of reactants and transition states for both the normal and isotopically labeled (e.g., with ¹³C) species, theoretical KIEs can be predicted. For a reaction involving 6-carboxy-2,3-difluorophenylboronic acid, if a particular step (e.g., transmetalation in a Suzuki coupling) is rate-determining, breaking or forming a bond to a specific carbon atom will result in a significant KIE. iucr.org Comparing the computationally predicted KIE for different proposed mechanisms with experimentally measured values allows researchers to validate or refute a particular reaction pathway. iucr.org This approach has been used to establish, for example, whether oxidative addition in Suzuki reactions proceeds through a monoligated or bisligated palladium complex. iucr.org

Academic Research Applications and Future Perspectives

Role as Advanced Chemical Building Blocks in Organic Synthesis

In the realm of organic synthesis, 6-Carboxy-2,3-difluorophenylboronic acid serves as a sophisticated building block. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. chemenu.com The presence of the carboxylic acid and fluorine atoms provides additional reaction sites and modulates the electronic properties of the molecule, offering chemists precise control over the synthesis of complex molecular targets.

The biaryl motif is a fundamental structural unit found in many pharmaceuticals, agrochemicals, and materials. rsc.orgrsc.org 6-Carboxy-2,3-difluorophenylboronic acid is an excellent reagent for constructing these important structures. Through Suzuki-Miyaura cross-coupling reactions, the difluorophenylboronic acid moiety can be efficiently coupled with various aryl halides or triflates. This reaction facilitates the creation of a diverse library of unsymmetrical biaryl compounds that are central to modern chemical synthesis. rsc.orgmdpi.com The ability to use carboxylic acids as precursors for generating the necessary boronic acid intermediates further expands the versatility of this synthetic approach. rsc.orgrsc.org The general process allows for the strategic construction of complex molecular frameworks that are otherwise difficult to access.

| Application | Reaction Type | Key Feature of 6-Carboxy-2,3-difluorophenylboronic acid |

| Biaryl Synthesis | Suzuki-Miyaura Coupling | Acts as an aryl donor to form C-C bonds with aryl halides. |

| Complex Molecules | Multi-step Synthesis | Serves as a versatile, multi-functional starting material. |

Heterocyclic compounds are integral to medicinal chemistry and materials science. 6-Carboxy-2,3-difluorophenylboronic acid serves as a key intermediate in the synthesis of complex heterocyclic systems. For instance, related difluorophenylboronic acids are used to prepare precursors for 4-phenyl pyridine-based compounds. The strategic placement of the boronic acid and carboxylic acid groups on the fluorinated phenyl ring allows for its incorporation into various ring systems through sequential coupling and cyclization reactions. This enables the synthesis of novel imidazoles, thiadiazoles, and other heteroaromatic structures where the substituted phenyl group is a critical component for tuning the final molecule's electronic and biological properties. nih.gov

Contributions to Materials Science

The introduction of fluorine atoms into organic molecules can dramatically alter their physical and electronic properties, such as thermal stability and electron-accepting capability. solvay.com This makes 6-Carboxy-2,3-difluorophenylboronic acid a compound of significant interest in materials science for the development of high-performance organic materials.

Fluorinated organic compounds are increasingly used in the development of materials for electronic applications. solvay.com The electron-withdrawing nature of fluorine atoms can lower the energy levels of molecular orbitals, which is beneficial for creating n-type organic semiconductors. Related compounds like 2,6-difluorophenylboronic acid are employed to synthesize key intermediates for 2,6-difluorinated oligophenyls, which have applications as organic semiconductors. By extension, 6-Carboxy-2,3-difluorophenylboronic acid is a valuable building block for creating novel fluorinated conjugated polymers and small molecules designed for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. Phenylboronic acids are recognized as powerful building blocks in crystal engineering for creating ordered, self-assembled structures. researchgate.net Analogous to carboxylic acids, the boronic acid group can form robust hydrogen-bonded dimeric units. nih.gov 6-Carboxy-2,3-difluorophenylboronic acid is uniquely equipped for this purpose, as it contains both a boronic acid and a carboxylic acid group. These two moieties can act as hydrogen bond donors and acceptors, directing the formation of intricate and stable one-, two-, or three-dimensional supramolecular networks. researchgate.netresearchgate.net These organized assemblies are foundational for developing functional materials such as porous organic frameworks and liquid crystals.

| Material Type | Key Role of Compound | Resulting Properties |

| Organic Semiconductors | Fluorinated Building Block | Enhanced electron transport, improved stability. |

| Supramolecular Assemblies | Hydrogen Bonding Director | Formation of ordered, crystalline networks. researchgate.netnih.gov |

| Functional Materials | Versatile Precursor | Tunable electronic and physical properties. |

Development of Chemical Sensors and Biosensing Platforms

Boronic acids have a unique and well-documented ability to form reversible covalent bonds with 1,2- and 1,3-diols, a class of compounds that includes many biologically important sugars and glycoproteins. mdpi.com This specific interaction is the basis for a wide range of chemical sensors and biosensing technologies. 6-Carboxy-2,3-difluorophenylboronic acid, with its accessible boronic acid group, is an ideal candidate for integration into such platforms.

These sensors can be designed to detect glucose, making them highly relevant for diabetes monitoring. nih.gov The binding event between the boronic acid and the diol of a target molecule can be translated into a measurable signal, such as a change in fluorescence or an electrochemical response. mdpi.com Furthermore, the inherent Lewis acidity of the boronic acid group allows for the detection of fluoride (B91410) anions. nih.gov Researchers have successfully functionalized materials like graphene quantum dots and nanoparticles with boronic acids to create highly sensitive and selective detection systems for various analytes. mdpi.comnih.gov The carboxylic acid group on 6-Carboxy-2,3-difluorophenylboronic acid provides a convenient handle for attaching the molecule to surfaces, polymers, or nanoparticles, facilitating the construction of advanced biosensing devices.

Design Principles for Fluorinated Boronic Acid-Based Sensors

The design of sensors based on fluorinated boronic acids, such as 6-Carboxy-2,3-difluorophenylboronic acid, leverages several key chemical principles to achieve selective and sensitive detection of analytes, particularly diol-containing molecules like saccharides. rsc.orgnih.gov The core of the sensing mechanism is the reversible covalent interaction between the Lewis acidic boronic acid group and the cis-1,2- or 1,3-diols of a target molecule to form stable five- or six-membered cyclic boronate esters. nih.govnih.gov

Several factors are crucial in the design of these sensors:

Lewis Acidity : The introduction of electron-withdrawing fluorine atoms onto the phenyl ring, as in 6-Carboxy-2,3-difluorophenylboronic acid, significantly increases the Lewis acidity of the boron atom. This enhanced acidity lowers the pKa of the boronic acid, allowing it to bind effectively with diols at physiological pH. nih.gov

Fluorophore Integration : A common design strategy involves coupling the fluorinated boronic acid moiety to a fluorophore. nih.gov The binding event with a diol alters the electronic properties of the boron center, which in turn modulates the fluorescence of the attached reporter group. This can occur through mechanisms like Photoinduced Electron Transfer (PET), where the nitrogen atom often found in a linker between the boronic acid and the fluorophore donates an electron to the excited fluorophore, quenching fluorescence. mdpi.com Upon binding a diol, this PET process is inhibited, leading to a "turn-on" fluorescence signal. mdpi.com

19F NMR as a Reporting Element : An alternative and powerful design principle uses the fluorine atoms themselves as the reporting element. nih.gov The chemical environment of the fluorine nuclei is highly sensitive to changes in the molecule's structure. nih.gov The formation of a boronate ester upon binding an analyte causes a distinct change in the 19F NMR chemical shift, providing a direct and background-free signal for detection. nih.govmdpi.com

Structural Preorganization : For enhanced selectivity, particularly for specific saccharides like glucose, sensors can be designed with two boronic acid groups positioned at a specific distance. This preorganization creates a binding pocket that is complementary to the arrangement of diol units on the target molecule, leading to a significant increase in binding affinity and selectivity compared to monoboronic acid sensors. mdpi.com

The presence of the carboxyl group in 6-Carboxy-2,3-difluorophenylboronic acid can also influence its properties, potentially improving water solubility and providing a convenient handle for conjugation to other molecular components, such as fluorophores or solid supports. pnas.org

19F NMR-Based Sensing Applications

The application of fluorinated boronic acids in conjunction with 19F Nuclear Magnetic Resonance (NMR) spectroscopy represents a sophisticated strategy for molecular sensing. nih.gov This technique is particularly advantageous for applications in complex biological media due to the absence of endogenous 19F signals in biological systems, resulting in background-free detection. nih.gov The high sensitivity of the 19F nucleus to its local electronic environment makes it an excellent probe for monitoring binding events. nih.gov

When a fluorinated boronic acid like 4-fluorophenylboronic acid binds to a diol-containing analyte, the hybridization of the boron atom changes from sp2 to sp3. This structural change alters the electronic environment of the nearby fluorine atoms, inducing a measurable shift in their resonance frequency in the 19F NMR spectrum. rsc.org This change in chemical shift serves as a direct indicator of the binding event. rsc.org

A notable application of this principle is the development of sensors for carbohydrates. For instance, a fluorinated diboronic acid sensor was designed for the detection of glucose. Upon binding to glucose, this sensor exhibited a specific and unique 19F NMR signal that was distinct from the signals produced upon interaction with other saccharides, demonstrating the high selectivity that can be achieved with this method. mdpi.com This approach allows for the screening of libraries of biological analytes to identify binding partners for the boronic acid probe. nih.gov

The table below illustrates the principle of 19F NMR chemical shift changes upon analyte binding, based on representative data for fluorinated boronic acids.

| Fluorinated Boronic Acid Probe | Analyte | 19F Chemical Shift of Free Probe (ppm) | 19F Chemical Shift of Bound Probe (ppm) | Observed Shift (Δδ ppm) |

|---|---|---|---|---|

| 4-Fluorophenylboronic acid | DACP (diol) | -113.8 | -115.0 | -1.2 |

| Fluorinated Diboronic Acid Sensor 24 | Glucose | -114.5 | -114.93 | -0.43 |

| Fluorinated Diboronic Acid Sensor 24 | Fructose | -114.5 | -114.7 | -0.2 |

Note: Data are illustrative and derived from published studies on similar compounds. mdpi.comrsc.org DACP refers to 3,5-diaminocyclopentane-1,2-diol.

This methodology provides a quantitative tool for studying reversible boronic acid-diol interactions directly in aqueous media, which is crucial for biological applications. rsc.org

Exploration as Medicinal Chemistry Scaffolds and Chemical Probes

Rational Design of Boronic Acid-Containing Bioactive Molecules

The rational design of bioactive molecules incorporating boronic acids is a prominent strategy in medicinal chemistry, driven by the unique chemical properties of the boronic acid moiety. rsc.orgresearchgate.net This functional group can act as a versatile pharmacophore, enabling various types of interactions with biological targets, particularly enzymes. rsc.orgnih.gov The design process often considers the boronic acid as a bioisostere for other functional groups, such as carboxylic acids, or as a "warhead" for forming reversible covalent bonds. mdpi.com

Key principles in the rational design of these molecules include:

Covalent Warhead for Enzyme Inhibition : The boron atom's empty p-orbital makes it an electrophile that can readily form a reversible covalent bond with nucleophilic residues (e.g., serine, threonine) in the active site of an enzyme. rsc.orgmdpi.com This interaction is central to the mechanism of action for many boronic acid-based inhibitors.

Structure-Based Drug Design (SBDD) : With hundreds of protein-boronic acid inhibitor crystal structures available in the Protein Data Bank, SBDD plays a crucial role. rsc.org These structures provide detailed insights into the binding modes and interactions, allowing chemists to design new inhibitors with improved potency and selectivity. For example, SBDD has been used to optimize arginase inhibitors by modifying the scaffold to achieve better fit and interactions within the enzyme's active site. nih.gov

Bioisosteric Replacement : The boronic acid group can be used as a bioisostere of a carboxylic acid. This substitution can alter the molecule's acidity, geometry, and interaction profile, potentially leading to improved pharmacological properties.

The successful application of these principles is exemplified by the development of drugs like bortezomib (B1684674) and ixazomib, which are peptide boronic acids approved for treating multiple myeloma. mdpi.com

Investigations into Enzyme Inhibition Mechanisms Involving Boron

The primary mechanism by which boronic acid derivatives, including compounds like 6-Carboxy-2,3-difluorophenylboronic acid, inhibit enzymes involves the formation of a reversible covalent bond with a key catalytic residue. rsc.org This is particularly well-documented for serine proteases, a major class of enzymes targeted by boronic acid inhibitors. rsc.orgnih.gov

The mechanism proceeds as follows:

The boronic acid inhibitor enters the enzyme's active site.

The hydroxyl group of a nucleophilic amino acid, typically a serine residue that forms part of the catalytic triad, attacks the electrophilic boron atom. nih.gov

This attack leads to the formation of a stable, tetracoordinated boronate complex. rsc.org This complex mimics the tetrahedral transition state of the natural substrate hydrolysis reaction. nih.gov

By forming this stable adduct, the catalytic serine is trapped, preventing it from participating in the hydrolysis of the enzyme's natural peptide substrate, thereby inhibiting the enzyme's activity. nih.gov

While this is the most common mechanism, other modes of action have also been identified. rsc.org The specific interactions are highly dependent on the architecture of the enzyme's active site and the structure of the inhibitor. Aromatic boronic acids have been shown to be effective inhibitors of various enzyme classes, including class A (KPC) and class C (AmpC) β-lactamases, which are critical targets in combating antibiotic resistance. nih.gov The affinity and inhibitory potency can be fine-tuned by substituents on the aromatic ring. For example, meta-substituted phenylboronic acids often show improved affinity for AmpC enzymes. nih.gov

Molecular Interaction Studies in Protein Stabilization

The boronic acid moiety can also be used as a chemical probe to study and influence protein structure and stability through specific molecular interactions. springernature.com By incorporating a boronic acid-containing unnatural amino acid, such as boronoalanine (Bal), into a protein, researchers can explore Lewis acid-base pairing between the boron atom and various Lewis bases within the protein structure. springernature.com

Studies have shown that these interactions can have a measurable impact on protein stability. The introduction of boronoalanine can either stabilize or destabilize a protein, depending on the specific location of the amino acid and the nature of the local protein environment. This effect can be quantified by measuring changes in the protein's melting temperature. springernature.com

The boronic acid group has been found to engage in reversible interactions not only with amino acid side chains but also with the protein's backbone carbonyls. springernature.com These transient interactions can be mapped using protein NMR, providing valuable information about structural properties and contacts, even within flexible or disordered regions of the protein. springernature.com This application highlights the utility of boronic acids as tools for protein engineering and for creating novel protein functions based on Lewis acid-base chemistry. springernature.com

Scaffold Diversification and Lead Optimization Strategies

Scaffolds containing the 6-Carboxy-2,3-difluorophenylboronic acid moiety are amenable to a variety of scaffold diversification and lead optimization strategies aimed at improving their drug-like properties. arxiv.org These strategies are essential for transforming an initial "hit" compound into a viable drug candidate.

Scaffold Hopping : This strategy involves replacing the core molecular structure (the scaffold) with a different one while retaining the key binding elements and biological activity. arxiv.orgmdpi.com The goal is to discover new, patentable chemical series with improved properties, such as better ADME (absorption, distribution, metabolism, and excretion) profiles or reduced toxicity. nih.gov

Side-Chain Decoration via Cross-Coupling : The phenylboronic acid scaffold is an ideal platform for diversification using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. mdpi.comchemrxiv.org A halogenated precursor to the boronic acid can be coupled with a diverse range of boronic acids or esters to introduce new substituents (side chains) onto the aromatic ring. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity. mdpi.com For example, diarylated compounds can be synthesized from a halogenated scaffold and an aryl boronic acid, significantly altering the molecule's structure and properties. mdpi.com

Modifying the carboxyl group (e.g., esterification to create a prodrug) to improve cell permeability.

Altering the substitution pattern on the phenyl ring to fine-tune binding interactions and metabolic stability.

Utilizing the boronic acid group itself to form prodrugs that release the active compound under specific physiological conditions. rsc.org

These strategies enable medicinal chemists to systematically refine a molecule's structure to achieve a desired balance of potency, selectivity, and pharmacokinetic properties. nih.gov

Supramolecular Chemistry and Molecular Recognition Phenomena

While specific studies focusing exclusively on the supramolecular chemistry of 6-carboxy-2,3-difluorophenylboronic acid are not extensively detailed in publicly available research, the unique combination of its functional groups—a boronic acid, a carboxylic acid, and a difluorinated phenyl ring—provides a strong basis for predicting its behavior and potential in molecular recognition and self-assembly. The principles of supramolecular chemistry suggest that this molecule is a highly promising candidate for the construction of complex, functional architectures.

The boronic acid moiety is well-established as a versatile functional group for forming reversible covalent bonds, particularly with cis-diols, which are common in saccharides and glycoproteins. This interaction is fundamental to the use of boronic acids in sensors for sugars and other biologically important molecules. The presence of two electron-withdrawing fluorine atoms on the phenyl ring is expected to increase the Lewis acidity of the boron atom. researchgate.net This enhanced acidity can lead to stronger binding affinities and potentially altered pH sensing ranges compared to non-fluorinated analogues.